4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one
Description
The compound 4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one is a modified nucleoside analog characterized by a pyrimidin-2-one base linked to a substituted oxolan (tetrahydrofuran) sugar moiety. Key structural features include:
- A 4-amino group on the pyrimidin-2-one ring, which facilitates base-pairing interactions.
- A 3-hydroxy group, 5-hydroxymethyl group, and a 4-(2-methoxyethoxy) substituent on the oxolan ring.
Properties
Molecular Formula |
C12H19N3O6 |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C12H19N3O6/c1-19-4-5-20-10-7(6-16)21-11(9(10)17)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 |
InChI Key |
KTRGOFHAGWNIFC-QCNRFFRDSA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO |
Canonical SMILES |
COCCOC1C(OC(C1O)N2C=CC(=NC2=O)N)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Modifications to the Sugar Moiety
Cytidine (4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one)
- Structural Difference : Cytidine lacks the 4-(2-methoxyethoxy) group and instead has a 4-hydroxy group on the oxolan ring .
- Impact : The absence of the methoxyethoxy group reduces lipophilicity, making cytidine more polar and less membrane-permeable. Cytidine is a natural nucleoside involved in RNA synthesis, whereas the target compound’s modifications may confer resistance to enzymatic degradation or improved bioavailability.
Gemcitabine (4-Amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one monohydrochloride)
- Structural Difference : Gemcitabine features 3,3-difluoro substitutions on the oxolan ring and is formulated as a hydrochloride salt .
- Impact : Fluorination increases electronegativity and steric hindrance, enhancing resistance to deamination and deoxycytidine deaminase-mediated inactivation. These changes contribute to gemcitabine’s prolonged intracellular retention and potent antineoplastic activity .
RX-3117 (4-Amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-1-hydroxymethyl-cyclopent-2-enyl)-1H-pyrimidin-2-one)
- Structural Difference : Replaces the oxolan ring with a cyclopentenyl ring and introduces a fluorine atom at position 2 .
- Impact : The cyclopentenyl ring alters sugar puckering, which affects binding to DNA polymerases. The fluorine atom enhances metabolic stability, making RX-3117 effective against gemcitabine-resistant cancers .
Modifications to the Pyrimidine Ring
5-Iodo Derivative (4-Amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one)
- Structural Difference : Contains a 5-iodo substitution on the pyrimidine ring and a 3-fluoro group on the oxolan .
- Impact : The bulky iodine atom may interfere with base stacking or act as a radiosensitizer. The 3-fluoro group on the sugar enhances enzymatic recognition, as seen in antiviral nucleosides like sofosbuvir .
Azido-Modified Analog (1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione)
- Structural Difference: Replaces the 4-amino group with a 2,4-dione system and introduces an azido group at position 5 of the oxolan .
- Impact: The azido group enables click chemistry applications for bioconjugation.
Hybrid Modifications
5-Methyl-4-Azido Derivative (1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione)
- Structural Difference : Combines a 5-methyl group on the pyrimidine with a 4-azido group on the oxolan .
- Impact : The methyl group increases lipophilicity and may improve blood-brain barrier penetration. The azido group allows for photochemical crosslinking, useful in probing nucleic acid interactions .
Preparation Methods
Molecular Architecture
The compound features a pyrimidin-2-one base with a 4-amino substituent and a modified ribose moiety. The sugar component contains a 2-methoxyethoxy group at the 4-position, a hydroxymethyl group at the 5-position, and hydroxyl groups at the 2R and 3R positions. This configuration mimics natural nucleosides while introducing steric and electronic modifications that enhance metabolic stability and target binding.
Therapeutic Relevance
2′-Modified nucleosides are critical components of antiviral agents and therapeutic oligonucleotides. The 2-methoxyethoxy group in particular improves nuclease resistance and pharmacokinetic profiles, as evidenced by its use in FDA-approved drugs like Telbivudine and antisense therapies.
Chemical Synthesis Strategies
Vorbrüggen Glycosylation
The Vorbrüggen method remains the cornerstone of nucleoside synthesis, involving the coupling of a silylated heterocyclic base with a protected ribofuranose derivative. For this compound, the process requires:
- Base Preparation : 4-Aminopyrimidin-2-one is silylated using hexamethyldisilazane (HMDS) under reflux conditions to form the trimethylsilyl (TMS) derivative, enhancing nucleophilicity.
- Sugar Modification : The ribose moiety is functionalized at the 4-position via Mitsunobu reaction with 2-methoxyethanol, followed by protection of hydroxyl groups as benzoyl or p-toluoyl esters.
- Coupling Reaction : The silylated base reacts with the protected sugar in the presence of a composite Lewis acid catalyst (e.g., SnCl₄ and trimethylsilyl triflate [TMSOTf]), achieving α/β anomer ratios of 1:1.5.
Optimization Data :
| Parameter | Condition | Yield (%) | Anomeric Selectivity (α:β) |
|---|---|---|---|
| Catalyst | SnCl₄/TMSOTf (5:1) | 92 | 1:1.5 |
| Solvent | 1,2-Dichloroethane | 89 | 1:1.2 |
| Temperature | 80°C | 95 | 1:1.8 |
Protecting Group Strategy
Critical to maintaining stereochemistry is the sequential protection of hydroxyl groups:
- 3′,5′-Hydroxyls : Protected as benzoyl esters using benzoyl chloride in pyridine.
- 2′-Hydroxyl : Temporarily masked as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during Mitsunobu functionalization.
- Deprotection : Final deprotection uses methanolic ammonia (7 N, 24 h) to remove benzoyl groups without affecting the 2-methoxyethoxy substituent.
Biocatalytic Approaches
Engineered Aldolase Cascades
Recent advances employ deoxyribose-5-phosphate aldolase (DERA) variants to synthesize 2′-functionalized nucleosides:
- Aldolase Engineering : DERA mutants (e.g., DERA F131A) catalyze the stereoselective aldol addition of 2-methoxyacetaldehyde to d-glyceraldehyde-3-phosphate, forming 2-methoxyethoxy-modified pentose phosphates.
- Multienzyme Cascades : The pentose phosphate is converted to the nucleoside via phosphopentomutase and nucleoside phosphorylase, achieving 78% overall yield with >99% β-selectivity.
Comparative Performance :
| Method | Yield (%) | Anomeric Purity (β) | Reaction Time (h) |
|---|---|---|---|
| Chemical Glycosylation | 92 | 60% | 12 |
| Biocatalytic Cascade | 78 | 99% | 8 |
Transglycosylation Reactions
Lactobacillus helveticus purine nucleoside phosphorylase (PNP) transfers the 2-methoxyethoxy-modified sugar from a donor nucleoside (e.g., 2′-MeOEt-uridine) to the pyrimidin-2-one base, though yields remain moderate (45–60%) due to steric hindrance.
Challenges and Solutions in Synthesis
Anomeric Control
The α-anomer often dominates in classical glycosylation reactions, necessitating:
Functional Group Compatibility
The 2-methoxyethoxy group’s bulkiness complicates coupling reactions. Solutions include:
- Stepwise Functionalization : Introducing the 2-methoxyethoxy group post-glycosylation via Mitsunobu reaction reduces steric interference.
- Enzymatic Methods : Aldolase cascades bypass steric issues by constructing the modified sugar in situ.
Analytical Characterization
NMR Spectroscopy
Q & A
Q. What are the critical parameters for synthesizing this compound with high purity and yield?
The synthesis involves multi-step organic reactions requiring precise control of temperature, pH, and reaction time. Key steps include protecting group strategies for hydroxyl and amino functionalities, glycosylation to attach the oxolane moiety, and deprotection under mild acidic conditions. Purification via flash chromatography or preparative HPLC is essential to achieve >95% purity. Reaction progress should be monitored using NMR spectroscopy and LC-MS to confirm intermediate structures .
Q. How can researchers confirm the stereochemical configuration of the tetrahydrofuran ring?
X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, NOESY NMR experiments can identify spatial proximities between protons (e.g., correlations between H-2' and H-3' in the oxolane ring). Comparative analysis of optical rotation data with literature values for similar derivatives is also recommended .
Q. What analytical methods are suitable for characterizing this compound’s structure and purity?
- NMR (¹H, ¹³C, DEPT-135) : Assigns proton and carbon environments, confirming substitution patterns.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₂₀N₃O₇).
- HPLC with UV/Vis or ELSD detection : Quantifies purity (>95% threshold for biological assays).
- FT-IR : Identifies functional groups (e.g., hydroxyl, amino, carbonyl) .
Q. What are the solubility and storage conditions for this compound in experimental settings?
The compound is soluble in DMSO (≥10 mM) and sparingly soluble in aqueous buffers. For long-term stability, store lyophilized powder at -20°C under inert gas (argon). Prepare working solutions fresh to avoid hydrolysis of the methoxyethoxy group .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the glycosylation step?
Use design of experiments (DOE) to test variables:
- Catalyst : Lewis acids like BF₃·OEt₂ vs. TMSOTf.
- Temperature : -20°C to 25°C (prevents side reactions).
- Solvent : Anhydrous dichloromethane vs. acetonitrile. Monitor glycosylation efficiency via TLC (Rf shift) and quantify yields using LC-MS. Pilot studies suggest TMSOTf in DCM at 0°C increases yield by 15% compared to BF₃·OEt₂ .
Q. What strategies mitigate conflicting bioactivity data in antiviral assays?
Contradictions in IC₅₀ values may arise from:
- Viral strain specificity : Test against a panel (e.g., HIV-1, HCV, SARS-CoV-2 pseudoviruses).
- Assay interference : The methoxyethoxy group may quench fluorescence in reporter-gene assays. Validate results with plaque reduction neutralization tests (PRNT).
- Cellular uptake variability : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular concentrations .
Q. How can structural modifications enhance this compound’s metabolic stability without compromising activity?
- Replace labile groups : Substitute the methoxyethoxy with a trifluoroethoxy group to resist enzymatic cleavage.
- Stereochemistry adjustments : Test (2S,3S) vs. (2R,3R) configurations in the oxolane ring for improved binding to viral polymerases.
- Prodrug approaches : Phosphoramidate prodrugs enhance bioavailability in in vivo models .
Q. What computational methods predict binding modes to viral RNA-dependent RNA polymerase (RdRp)?
- Molecular docking (AutoDock Vina) : Use RdRp crystal structures (PDB: 7AAP) to identify key interactions (e.g., hydrogen bonds with Asp318, hydrophobic contacts with Tyr555).
- Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns; analyze root-mean-square deviation (RMSD) to confirm pose retention.
- Free energy calculations (MM/PBSA) : Estimate ΔG binding to prioritize analogs .
Methodological Notes for Data Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
